Cas no 124736-64-7 (3-Benzyloxy-4-chloro-2-methyl-pyridine)

3-Benzyloxy-4-chloro-2-methyl-pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Benzyloxy)-4-chloro-2-methylpyridine
- 4-chloro-2-methyl-3-phenylmethoxypyridine
- ZEA73664
- G10223
- DTXSID10617704
- 124736-64-7
- 3-benzyloxy-4-chloro-2-methyl-pyridine
- SCHEMBL9682836
- 3-Benzyloxy-4-chloro-2-methylpyridine
- DB-410248
- CS-0443155
- Pyridine, 4-chloro-2-methyl-3-(phenylmethoxy)-
- 3-Benzyloxy-4-chloro-2-methyl-pyridine
-
- インチ: InChI=1S/C13H12ClNO/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
- InChIKey: MLIWGSAMCVNQMF-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=CC=N1)Cl)OCC2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 233.0607417g/mol
- どういたいしつりょう: 233.0607417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 22.1Ų
3-Benzyloxy-4-chloro-2-methyl-pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM175328-1g |
3-(benzyloxy)-4-chloro-2-methylpyridine |
124736-64-7 | 95% | 1g |
$400 | 2022-06-13 | |
TRC | B702898-500mg |
3-Benzyloxy-4-chloro-2-methyl-pyridine |
124736-64-7 | 500mg |
$ 340.00 | 2022-06-06 | ||
TRC | B702898-50mg |
3-Benzyloxy-4-chloro-2-methyl-pyridine |
124736-64-7 | 50mg |
$ 70.00 | 2022-06-06 | ||
Alichem | A029191397-1g |
3-(Benzyloxy)-4-chloro-2-methylpyridine |
124736-64-7 | 95% | 1g |
$369.60 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513822-250mg |
3-(Benzyloxy)-4-chloro-2-methylpyridine |
124736-64-7 | 98% | 250mg |
¥1555.00 | 2024-08-09 | |
TRC | B702898-100mg |
3-Benzyloxy-4-chloro-2-methyl-pyridine |
124736-64-7 | 100mg |
$ 95.00 | 2022-06-06 | ||
Chemenu | CM175328-1g |
3-(benzyloxy)-4-chloro-2-methylpyridine |
124736-64-7 | 95% | 1g |
$400 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513822-1g |
3-(Benzyloxy)-4-chloro-2-methylpyridine |
124736-64-7 | 98% | 1g |
¥4201.00 | 2024-08-09 |
3-Benzyloxy-4-chloro-2-methyl-pyridine 関連文献
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1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
3-Benzyloxy-4-chloro-2-methyl-pyridineに関する追加情報
3-Benzyloxy-4-chloro-2-methyl-pyridine (CAS 124736-64-7): A Versatile Intermediate in Pharmaceutical and Chemical Synthesis
3-Benzyloxy-4-chloro-2-methyl-pyridine (CAS 124736-64-7) is a specialized pyridine derivative that has gained significant attention in pharmaceutical and fine chemical industries. This compound serves as a crucial building block for synthesizing various biologically active molecules, particularly in the development of drug candidates and agrochemicals. Its unique molecular structure, featuring both benzyloxy and chloro substituents on the pyridine ring, makes it a valuable intermediate for structure-activity relationship studies.
The growing interest in heterocyclic compounds like 3-Benzyloxy-4-chloro-2-methyl-pyridine stems from their wide applications in medicinal chemistry. Researchers are particularly interested in how modifications to the pyridine core can influence biological activity, a topic frequently searched in academic databases and patent literature. The compound's CAS 124736-64-7 serves as an important identifier for researchers looking for specific information about this chemical entity in scientific publications and chemical databases.
From a synthetic chemistry perspective, 3-Benzyloxy-4-chloro-2-methyl-pyridine offers multiple reactive sites for further functionalization. The chloro group at position 4 allows for various nucleophilic substitution reactions, while the benzyloxy moiety can be selectively removed or modified under specific conditions. This versatility makes it particularly valuable for creating structure-activity libraries in drug discovery programs, a hot topic in current pharmaceutical research.
The compound's physicochemical properties have been extensively studied to support its applications. With a molecular weight of 233.69 g/mol, 3-Benzyloxy-4-chloro-2-methyl-pyridine typically appears as a white to off-white crystalline solid at room temperature. Its solubility profile shows good dissolution in common organic solvents like dichloromethane, ethyl acetate, and dimethyl sulfoxide, but limited solubility in water, which is crucial information for researchers planning synthetic routes or formulation studies.
In the pharmaceutical industry, derivatives of 3-Benzyloxy-4-chloro-2-methyl-pyridine have shown promise in various therapeutic areas. Recent patent literature reveals its use in developing kinase inhibitors, a class of compounds that has generated significant interest for cancer treatment. The ability to modify both the benzyloxy and chloro substituents allows medicinal chemists to fine-tune the compound's properties, addressing common challenges in drug development such as bioavailability and target selectivity.
The synthesis of 3-Benzyloxy-4-chloro-2-methyl-pyridine typically involves multi-step procedures starting from commercially available pyridine precursors. One common approach involves the selective protection of hydroxyl groups followed by chlorination at the 4-position of the pyridine ring. Process chemists have optimized these routes to improve yield and purity, addressing one of the most frequently asked questions in chemical forums about this compound's preparation.
Quality control of 3-Benzyloxy-4-chloro-2-methyl-pyridine is critical for its applications. Analytical methods such as HPLC, GC-MS, and NMR spectroscopy are routinely employed to verify its purity and identity. The compound's stability under various storage conditions is another important consideration for industrial applications, with studies showing optimal stability when stored in airtight containers at controlled room temperature.
From a market perspective, the demand for 3-Benzyloxy-4-chloro-2-methyl-pyridine has been steadily increasing. Pharmaceutical companies and contract research organizations are the primary consumers, using it as a key intermediate in their drug discovery programs. The compound's CAS 124736-64-7 serves as an important search term for procurement specialists looking for reliable suppliers in the fine chemicals market.
Recent advances in synthetic methodology have opened new possibilities for modifying 3-Benzyloxy-4-chloro-2-methyl-pyridine. Catalytic processes, particularly those involving palladium-catalyzed cross-coupling reactions, have expanded the range of derivatives that can be prepared from this versatile intermediate. These developments align with current trends in green chemistry and atom economy, topics that are increasingly important in chemical research and frequently searched in academic databases.
Safety considerations for handling 3-Benzyloxy-4-chloro-2-methyl-pyridine follow standard laboratory practices for organic compounds. While not classified as highly hazardous, appropriate personal protective equipment including gloves and safety glasses should be used when working with this material. Material safety data sheets provide detailed information about handling procedures, addressing another common query from researchers working with this compound.
The future outlook for 3-Benzyloxy-4-chloro-2-methyl-pyridine appears promising, with ongoing research exploring its potential in new therapeutic areas. Its role as a versatile scaffold in medicinal chemistry continues to attract interest from both academic and industrial researchers. As drug discovery efforts increasingly focus on targeted therapies and personalized medicine, compounds like 3-Benzyloxy-4-chloro-2-methyl-pyridine that offer multiple points for structural modification will likely remain valuable tools in pharmaceutical development.
For researchers interested in working with 3-Benzyloxy-4-chloro-2-methyl-pyridine (CAS 124736-64-7), numerous scientific publications and patents provide detailed information about its synthesis, properties, and applications. The compound's unique combination of substituents on the pyridine ring continues to make it a subject of interest in both fundamental research and applied pharmaceutical development.
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